硫化铥(Tm2S3)

描述

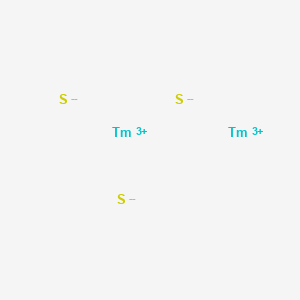

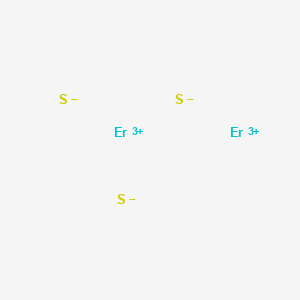

Thulium sulfide (Tm2S3) is a chemical compound composed of thulium and sulfur . It is a dark brown solid that crystallizes in the cubic Ia-3 space group . The structure is three-dimensional, and there are two inequivalent Tm3+ sites .

Molecular Structure Analysis

Tm2S3 has a Corundum-like structure and crystallizes in the cubic Ia-3 space group . In the structure, there are two inequivalent Tm3+ sites. In the first Tm3+ site, Tm3+ is bonded to six equivalent S2- atoms to form a mixture of distorted edge and corner-sharing TmS6 pentagonal pyramids .Physical And Chemical Properties Analysis

Thulium sulfide (Tm2S3) has a calculated bulk crystalline density of 5.84 g/cm3 . It has a band gap of 2.274 eV, which is typically underestimated due to the limitations of common exchange-correlation functionals such as the LDA and GGA .科学研究应用

Material Science and Crystallography

Thulium sulfide (Tm2S3) crystallizes in two different structures: the monoclinic P2_1/m space group and the cubic Ia-3 space group . In the monoclinic structure, Tm3+ is bonded to seven S2- atoms to form distorted TmS7 pentagonal bipyramids . In the cubic structure, Tm3+ is bonded to six equivalent S2- atoms to form a mixture of distorted edge and corner-sharing TmS6 pentagonal pyramids . These unique crystal structures make Tm2S3 a material of interest in the field of material science and crystallography.

Electronic Structure and Band Gap Engineering

Tm2S3 has a calculated band gap of 1.183 eV . However, band gaps computed with common exchange-correlation functionals such as the LDA and GGA are often underestimated . The unique electronic structure and band gap of Tm2S3 make it a potential candidate for applications in semiconductors and optoelectronics.

Magnetic Properties

The final magnetic moment of Tm2S3 is calculated to be 0.000 μB . This suggests that Tm2S3 could be non-magnetic, which might be useful in applications where magnetic interference needs to be minimized.

Density and Stability

The calculated bulk crystalline density of Tm2S3 is 6.45 g/cm3 . The energy of decomposition of this material into the set of most stable materials at this chemical composition is 0.026 eV/atom . These properties could be important in applications where material density and stability are critical factors.

Biosensors and Bioimaging

Thulium-doped upconversion nanoparticles (UCNPs) are promising bioimaging nanoprobes due to their excellent photostability . Tm3+ ions have perfect ladder-type electron configuration and can be directly excited by bio-friendly near-infrared-II (NIR-II) wavelengths . A promising facile excitation strategy was developed for the application of thulium-doped upconversion nanoparticles in nanoparticles imaging and cancer cell microscopic imaging .

NIR-II Wavelength and Higher-Order Nonlinear Excitation

The emission characteristics of Tm3±doped nanoparticles under laser excitations of different near-infrared-II wavelengths were systematically investigated . The 1064 nm, 1150 nm, and 1208 nm lasers are proposed to be three excitation strategies with different response spectra of Tm3+ ions . In particular, 1150 nm laser excitation enables intense three-photon 475 nm emission, which is nearly 100 times stronger than that excited by 1064 nm excitation .

作用机制

Target of Action

Thulium sulfide (Tm2S3), also known as thulium(3+);trisulfide, is a compound that primarily targets the crystalline structure of materials . It is used in various applications due to its unique properties and interactions with other elements .

Mode of Action

Tm2S3 has a Corundum-like structure and crystallizes in the cubic Ia-3 space group . It has two inequivalent Tm3+ sites. In the first Tm3+ site, Tm3+ is bonded to six equivalent S2- atoms to form a mixture of distorted edge and corner-sharing TmS6 pentagonal pyramids . This unique structure allows Tm2S3 to interact with its targets in a specific manner, leading to various changes in the material properties.

Biochemical Pathways

For instance, certain bacteria can oxidize sulfur to derive energy

Pharmacokinetics

It’s primarily used in material science and related fields .

Result of Action

The action of Tm2S3 results in changes in the material properties. For instance, it has a calculated bulk crystalline density, typically underestimated due to calculated cell volumes overestimated on average by 3% (+/- 6%) . It also has a band gap of 2.274 eV, which is typically underestimated by common exchange-correlation functionals .

属性

IUPAC Name |

thulium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Tm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSQSQKQZKJEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923919 | |

| Record name | Thulium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thulium sulfide (Tm2S3) | |

CAS RN |

12166-30-2 | |

| Record name | Thulium sulfide (Tm2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium sulfide (Tm2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithulium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)